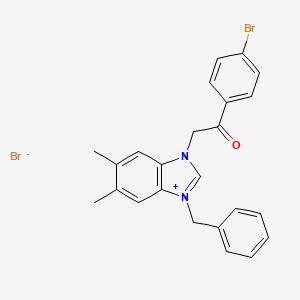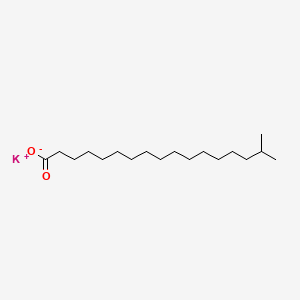
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbanilic acid moiety and a 2-((1-methylbutyl)amino)ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-((1-methylbutyl)amino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Carbanilic acid, ethyl ester
Uniqueness
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is unique due to its specific structure and the presence of the 2-((1-methylbutyl)amino)ethyl ester group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
属性
CAS 编号 |
67195-99-7 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC 名称 |
pentan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-7-12(2)15-10-11-18-14(17)16-13-8-5-4-6-9-13;/h4-6,8-9,12,15H,3,7,10-11H2,1-2H3,(H,16,17);1H |
InChI 键 |
BNWXGJALTBGHBT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


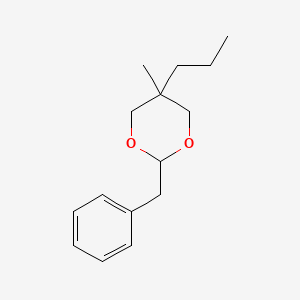
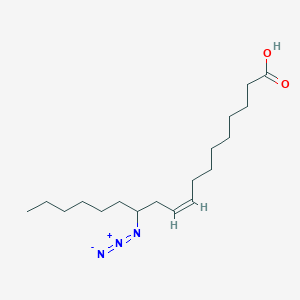
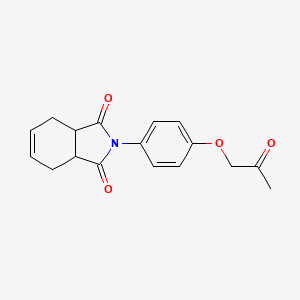
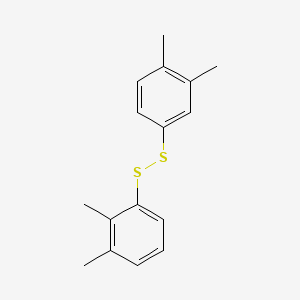
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

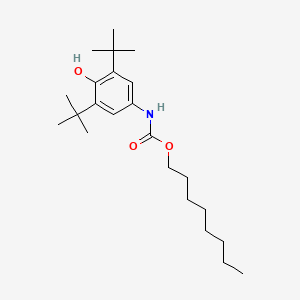
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)


